molecular formula C13H8N4O7 B8797036 3,5-dinitro-N-(3-nitrophenyl)benzamide CAS No. 36360-17-5

3,5-dinitro-N-(3-nitrophenyl)benzamide

Cat. No.: B8797036
CAS No.: 36360-17-5
M. Wt: 332.22 g/mol
InChI Key: AJDVUXHVPMKDRJ-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-(3-nitrophenyl)benzamide is a nitro-substituted benzamide derivative featuring a 3-nitrophenyl group attached to the amide nitrogen. These compounds are typically synthesized via nucleophilic acyl substitution or reduction of nitro precursors and are utilized in applications such as chiral separations, polymer synthesis, and coordination chemistry .

Properties

CAS No.

36360-17-5

Molecular Formula

C13H8N4O7

Molecular Weight

332.22 g/mol

IUPAC Name

3,5-dinitro-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C13H8N4O7/c18-13(14-9-2-1-3-10(6-9)15(19)20)8-4-11(16(21)22)7-12(5-8)17(23)24/h1-7H,(H,14,18)

InChI Key

AJDVUXHVPMKDRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

3,5-Dinitro-N-(3-nitrophenyl)benzamide has demonstrated significant antimicrobial properties. Studies have shown that derivatives of dinitrobenzamides exhibit potent activity against various bacterial strains. For instance, compounds with similar structures have been reported to have Minimum Inhibitory Concentrations (MIC) as low as 5.08 µM against fungal strains such as Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Efficacy of Dinitrobenzamide Derivatives

CompoundMIC (µM)Target Organism
This compound5.19Staphylococcus aureus
Ethyl 3,5-dinitrobenzoate125Candida albicans
Propyl 3,5-dinitrobenzoate100Candida krusei

Anticancer Potential

The compound's anticancer properties are notable, with studies indicating that derivatives can induce apoptosis in cancer cells. For example, a related compound was found to have an IC50 value of 4.12 µM in anticancer screening, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 = 7.69 µM) .

Case Study: Breast Cancer Treatment

  • Objective : Evaluate the anticancer effects in breast cancer models.
  • Results : Significant apoptosis induction was observed in cancer cells with minimal effects on normal cells.

Chiral Derivatization

This compound serves as a chiral derivatizing agent for enantiomers. Its ability to convert enantiomers into diastereoisomers makes it valuable in asymmetric synthesis and chiral resolution processes .

Intermediate for Synthesis

The compound acts as an important intermediate in the synthesis of various pharmaceutical agents and agrochemicals. Its derivatives are utilized in the development of new drugs targeting infectious diseases and cancer .

Environmental Applications

Research indicates that nitro-substituted compounds can be investigated for their environmental impact and potential as pollutants. The degradation pathways of such compounds are essential for understanding their environmental fate .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent on the amide nitrogen significantly influences the compound’s properties. Key analogs include:

Compound Name Substituent on Amide Nitrogen Key Properties/Applications References
3,5-Dinitro-N-(pyridin-4-ylmethyl)benzamide Pyridin-4-ylmethyl Model compound for alkylation studies; precursor to polyelectrolytes via quaternization
3,5-Dinitro-N-(thiazol-2-yl)benzamide Thiazol-2-yl Intermediate for poly(amide-imide)s; reduced to diamine derivatives for polymer synthesis
3,5-Dinitro-N-(1-phenylethyl)benzamide 1-Phenylethyl (chiral) High chiral resolution (Rs = 3.59) in HPLC; used as a chiral derivatizing agent
3,5-Dinitro-N-(4’-benzo-15-crown-5)-benzamide Benzo-15-crown-5 Exhibits bathochromic UV shifts (λmax = 340–344 nm); used in ion-selective studies
N-Benzyl-3,5-dinitrobenzamide Benzyl Studied for hydrophobicity (logP correlations); potential in material science

Key Observations :

  • Chiral Separation : The (R)- and (S)-enantiomers of 3,5-dinitro-N-(1-phenylethyl)benzamide demonstrate exceptional enantioselectivity in HPLC, achieving resolutions up to 3.59 .
  • UV-Vis Properties : Crown ether derivatives (e.g., 3,5-dinitro-N-(4’-benzo-15-crown-5)-benzamide) show solvent-dependent absorption bands, with λmax values in acetonitrile ranging from 340–344 nm .
  • Polymer Applications: Thiazolyl and pyridinyl analogs serve as monomers for synthesizing poly(amide-imide)s and polyelectrolytes .

Data Tables

Table 1: Chiral Separation Performance of Selected Analogs

Compound Resolution (Rs) Column Efficiency (Plates/m) Mobile Phase Reference
3,5-Dinitro-N-(1-phenylethyl)benzamide 3.59 4,370 Hexane/DCM
Furoin 1.89 3,200 Hexane/DCM

Table 2: UV-Vis Data for Crown Ether Derivatives in Acetonitrile

Compound (Crown Ether Derivative) λmax (nm) Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)
5 344 12,500
6 340 10,200
7 344 14,800

Q & A

Q. What chromatographic methods optimize separation for nitro-substituted benzamides?

  • Methodological Answer : Reverse-phase HPLC with ethanol-water mobile phases (e.g., 90:10 v/v) achieves optimal separation. For 3,5-dinitro-N-(1-phenylethyl)benzamide, column efficiency (3,200 plates), retention factor (k=0.28k' = 0.28), and resolution (Rs=1.89R_s = 1.89) are critical parameters . Adjusting ethanol concentration (e.g., 50–80%) modulates hydrophobicity, as shown by RfR_f values in RP-TLC experiments .

Q. How is hydrophobicity assessed for benzamide derivatives?

  • Methodological Answer : Experimental hydrophobicity (RM0RM_0) is determined via RP-TLC using ethanol-water mixtures. For crown ether derivatives, RM0RM_0 values follow the order 4 > 7 > 3 > 5 > 6 > 1, correlating strongly (R2=0.976R^2 = 0.976) with computed logP\log P values . Extrapolation to 0% organic solvent provides RM0RM_0, while ΔRM\Delta RM quantifies sensitivity to mobile-phase composition .

Advanced Research Questions

Q. How do stability constants of crown ether derivatives with alkali metals inform molecular design?

  • Methodological Answer : Stability constants (logKS\log K_S) for Li+^+ and Na+^+ complexes are determined via the Benesi-Hildebrand method in acetonitrile. logKS(Na+)\log K_S(\text{Na}^+) > logKS(Li+)\log K_S(\text{Li}^+) due to better cation-crown size compatibility (15-crown-5 cavity: 1.7–2.2 Å vs. Na+^+ diameter: 2.04 Å) . UV-Vis spectroscopy (λmax=439\lambda_{\text{max}} = 439 nm) and reversible acid-base titration confirm complexation .

Q. What computational methods model the geometry and conformation of benzamide derivatives?

  • Methodological Answer : Molecular mechanics (MM2) via ArgusLab optimizes geometries, revealing torsional energy contributions (e.g., 40.8 kcal/mol for compound 4 vs. 9.6 kcal/mol for compound 7) . Key parameters include distances between dinitrophenyl and crown ether moieties (closest in compounds 4 and 7) and NH bridge conformations .

Q. How do electronic absorption spectra vary with solvent and metal ion interactions?

  • Methodological Answer : Bathochromic shifts in UV-Vis spectra (e.g., λmax=439\lambda_{\text{max}} = 439 nm for Na+^+ complexes) arise from charge-transfer interactions between nitro groups and metal ions. Solvent polarity affects band positions: in dichloromethane, compound 7 shows λmax=340\lambda_{\text{max}} = 340 nm, while acetonitrile enhances solvatochromism . Job’s plot confirms 1:1 stoichiometry for M+^+:OH^- complexes .

Q. What techniques determine the crystal structure of nitro-substituted benzamides?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL refines structures (space group P21/cP2_1/c, Z=4Z = 4). Key metrics: unit cell parameters (a=7.8999a = 7.8999 Å, b=8.019b = 8.019 Å, c=21.111c = 21.111 Å, β=94.285\beta = 94.285^\circ) and RR-factors (R[F2]=0.046R[F^2] = 0.046) . Mercury software visualizes packing patterns and void spaces .

Q. How can polymorphism in benzamide derivatives be investigated?

  • Methodological Answer : Differential scanning calorimetry (DSC) and variable-temperature XRD identify polymorphic forms. For benzamide analogs, orthorhombic Form II (metastable) converts to rhombic Form I upon annealing. Flash cooling stabilizes high-energy polymorphs .

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